![molecular formula C18H21NO4S B2389165 3-[(4-丁基苯基)磺酰胺基]-4-甲基苯甲酸 CAS No. 377769-67-0](/img/structure/B2389165.png)

3-[(4-丁基苯基)磺酰胺基]-4-甲基苯甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

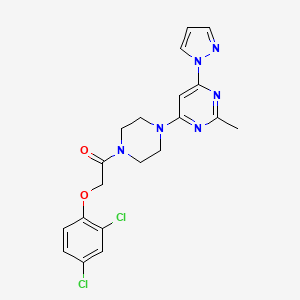

3-[(4-Butylphenyl)sulfamoyl]-4-methylbenzoic acid, also known as BKM120, is a compound with the molecular formula C18H21NO4S and a molecular weight of 347.44 . It is a potent inhibitor of phosphatidylinositol 3-kinase (PI3K).

Molecular Structure Analysis

The InChI code for this compound is 1S/C18H21NO4S/c1-3-4-5-14-7-10-16 (11-8-14)19-24 (22,23)17-12-15 (18 (20)21)9-6-13 (17)2/h6-12,19H,3-5H2,1-2H3, (H,20,21) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis

This compound is a powder at room temperature .作用机制

3-[(4-Butylphenyl)sulfamoyl]-4-methylbenzoic acide's mechanism of action is not fully understood, but it is believed to involve multiple pathways. The drug is metabolized in the colon to release 5-ASA, which has anti-inflammatory effects, and SP, which acts as a bacteriostatic agent. 5-ASA inhibits the production of prostaglandins and leukotrienes, which are involved in the inflammatory response. SP inhibits the growth of bacteria in the colon, which can contribute to inflammation.

Biochemical and Physiological Effects:

3-[(4-Butylphenyl)sulfamoyl]-4-methylbenzoic acide has been shown to have various biochemical and physiological effects. The drug can reduce the levels of inflammatory cytokines such as TNF-α and IL-1β in the colon and joints. It can also decrease the production of reactive oxygen species and increase the expression of antioxidant enzymes. 3-[(4-Butylphenyl)sulfamoyl]-4-methylbenzoic acide has been reported to have immunomodulatory effects by altering the balance of T-helper cell subsets.

实验室实验的优点和局限性

3-[(4-Butylphenyl)sulfamoyl]-4-methylbenzoic acide has several advantages for lab experiments. The drug is widely available and has been extensively studied, making it a well-established tool for investigating inflammatory conditions. 3-[(4-Butylphenyl)sulfamoyl]-4-methylbenzoic acide has been shown to have a low toxicity profile, and its metabolites can be easily measured in biological samples. However, the drug has some limitations, including its poor solubility in water and its potential to cause adverse effects such as nausea, diarrhea, and skin rash.

未来方向

There are several future directions for research on 3-[(4-Butylphenyl)sulfamoyl]-4-methylbenzoic acide. One area of interest is the development of new formulations that improve the drug's solubility and bioavailability. Another direction is the investigation of 3-[(4-Butylphenyl)sulfamoyl]-4-methylbenzoic acide's potential use in other inflammatory conditions, such as multiple sclerosis and Alzheimer's disease. The drug's immunomodulatory effects also warrant further investigation, particularly in the context of autoimmune diseases. Finally, the development of new analogs of 3-[(4-Butylphenyl)sulfamoyl]-4-methylbenzoic acide with improved efficacy and safety profiles is an area of active research.

合成方法

The synthesis of 3-[(4-Butylphenyl)sulfamoyl]-4-methylbenzoic acide involves the reaction of 4-aminobenzenesulfonamide with 4-chlorobenzoyl chloride in the presence of a base, followed by the reaction of the resulting product with butylmagnesium bromide. The final product is obtained after acidification and purification.

科学研究应用

抗炎和镇痛特性

3-[(4-丁基苯基)磺酰胺基]-4-甲基苯甲酸: 已经对其抗炎和镇痛作用进行了研究。研究人员已经探索了其作为非甾体抗炎药 (NSAID) 的潜力,因为它能够抑制环氧合酶 (COX) 酶。通过阻断 COX,它减少了炎症介质的产生,使其成为疼痛管理和炎症控制的候选药物 .

苏林达克衍生物在癌症治疗中的应用

苏林达克是我们化合物的近似物,其潜在的治疗应用,特别是在癌症治疗方面,已被广泛研究。研究人员已经修改了苏林达克的结构,以创建3-[(4-丁基苯基)磺酰胺基]-4-甲基苯甲酸等衍生物。这些衍生物表现出有希望的抗癌特性,包括抑制细胞增殖、诱导凋亡和抑制肿瘤生长.

硼试剂在铃木-宫浦偶联反应中的应用

我们化合物中含硼部分使其与铃木-宫浦 (SM) 交叉偶联反应相关。SM 偶联是形成碳-碳键的强大方法。该化合物的有机硼反应性使其能够与钯配合物进行金属转移,从而导致各种有机分子的合成。其温和的反应条件和官能团耐受性使其在有机合成中得到广泛应用 .

阿尔茨海默病研究

鉴于其与苏林达克的结构相似性,3-[(4-丁基苯基)磺酰胺基]-4-甲基苯甲酸引起了人们对阿尔茨海默病研究的兴趣。一些研究探索了其作为神经保护剂的潜力,旨在减轻与阿尔茨海默病病理相关的脑部炎症和氧化应激。然而,需要进一步调查以确定其功效.

光致发光材料

某些磺酰胺衍生物,包括我们的化合物,表现出有趣的光致发光特性。研究人员已经探索了它们作为荧光探针、传感器和光电器件材料的用途。磺酰胺基团的存在促成了它们的发射特性,使其在材料科学和基于发光的应用中具有价值 .

药物递送系统

我们化合物中的羟基苯甲酸骨架为药物递送应用提供了机会。研究人员已经对类似的结构进行了功能化,以创建前药或缀合物,从而提高药物的溶解度、稳定性和靶向递送。通过利用羟基,科学家可以设计用于特定治疗剂的新型药物载体.

总之,3-[(4-丁基苯基)磺酰胺基]-4-甲基苯甲酸在抗炎治疗到有机合成和材料科学等多个领域中都具有潜力。其多方面的特性继续激发研究和创新。

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). 选择铃木-宫浦偶联的硼试剂。化学学会评论, 43, 412-443. 阅读更多 BenchChem. (n.d.). 5-[(4-丁基苯基)磺酰胺基]-2-羟基苯甲酸。链接 Sigma-Aldrich. (n.d.). 3-[(4-丁基苯基)磺酰胺基]-4-甲基苯甲酸。 链接

安全和危害

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Various precautionary measures are recommended, including avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands thoroughly after handling .

属性

IUPAC Name |

3-[(4-butylphenyl)sulfamoyl]-4-methylbenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO4S/c1-3-4-5-14-7-10-16(11-8-14)19-24(22,23)17-12-15(18(20)21)9-6-13(17)2/h6-12,19H,3-5H2,1-2H3,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFFZLTRBQGTWRR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)C(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(2-Methoxyethyl)amino]-3-methyl-2-(4-methylbenzyl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2389086.png)

![1,1-Difluoro-6-(furan-3-carbonyl)-6-azaspiro[2.5]octane](/img/structure/B2389088.png)

![5-((3-Chlorophenyl)(4-hydroxypiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2389090.png)

![2-(4-Chlorophenoxy)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]acetamide](/img/structure/B2389092.png)

![ethyl 4-(2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2389094.png)

![4-[5-(Difluoromethyl)pyridin-2-yl]oxybenzoic acid](/img/structure/B2389096.png)

![7,7-Difluoro-1-methyl-3-azabicyclo[4.1.0]heptane](/img/structure/B2389098.png)

![2-(4-(2,5-Dioxopyrrolidin-1-yl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2389100.png)

![(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(thiophen-3-yl)methanone](/img/structure/B2389101.png)

![8-(2,3-Dimethylphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1,3,5-trihydro-4-imid azolino[1,2-h]purine-2,4-dione](/img/structure/B2389103.png)